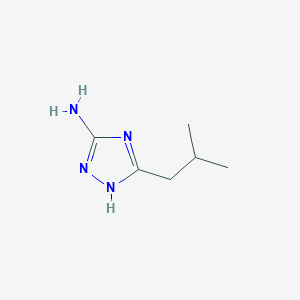

5-Isobutyl-4H-1,2,4-triazol-3-amine

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical and Biological Sciences

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural unit is a cornerstone in the development of a wide array of functional molecules. bldpharm.comnih.gov Its significance stems from a combination of factors including its aromaticity, dipole character, and the ability of its nitrogen atoms to participate in hydrogen bonding, which allows for potent interactions with biological targets. urfu.ru

In the realm of medicinal chemistry, 1,2,4-triazole derivatives have been extensively investigated and are integral components of numerous therapeutic agents. mdpi.com The versatility of the triazole ring allows for the synthesis of a vast library of compounds with a wide spectrum of biological activities. mdpi.com Researchers have successfully developed 1,2,4-triazole-based compounds with applications as:

Antifungal agents nih.gov

Anticancer agents nih.gov

Antimicrobial agents researchgate.net

Antiviral agents

Anti-inflammatory agents researchgate.net

Anticonvulsant agents researchgate.net

Beyond pharmaceuticals, 1,2,4-triazoles are also gaining prominence in materials science and agriculture. Their inherent thermal stability and coordination capabilities make them valuable in the design of energetic materials, corrosion inhibitors, and polymers. nih.gov In agriculture, they are utilized as fungicides and herbicides, contributing to crop protection and food security. nih.gov The diverse reactivity of the 1,2,4-triazole ring facilitates various synthetic transformations, allowing chemists to construct complex molecular architectures. organic-chemistry.orgnih.gov

Overview of 5-Isobutyl-4H-1,2,4-triazol-3-amine as a Core Research Focus

While the broader family of 1,2,4-triazoles has been the subject of extensive research, academic studies focusing specifically on this compound are less prevalent in publicly available literature. However, its chemical structure suggests it is a compound of interest for several reasons. The presence of the 3-amino group is a common feature in many biologically active 1,2,4-triazoles, as it can serve as a key pharmacophore and a versatile synthetic handle for further molecular elaboration. urfu.ru

The isobutyl group at the 5-position introduces a non-polar, aliphatic side chain. In medicinal chemistry, such alkyl groups can influence a molecule's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The size and branching of the isobutyl group can also play a role in the steric interactions with target proteins or enzymes.

Given the established biological activities of many 3-amino-1,2,4-triazole derivatives, it is plausible that this compound could serve as a valuable building block or lead compound in drug discovery programs. Research into this specific molecule would likely involve its synthesis, characterization, and subsequent screening for a range of biological activities, drawing parallels from the known efficacy of related compounds. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 76955-95-8 |

| Molecular Formula | C6H12N4 |

| Molecular Weight | 140.19 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Likely soluble in polar organic solvents |

Reported Biological Activities of Structurally Related 1,2,4-Triazole Derivatives

| Biological Activity | Description | Reference |

| Anticancer | Derivatives have shown potent activity against various cancer cell lines. | nih.gov |

| Anti-inflammatory | Certain triazoles exhibit significant anti-inflammatory properties. | researchgate.net |

| Antimicrobial | Broad-spectrum antibacterial and antifungal activities are well-documented. | researchgate.net |

| Anticonvulsant | Some derivatives have been identified as effective anticonvulsant agents. | researchgate.net |

| Fungicidal | Widely used in agriculture to protect crops from fungal diseases. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPBPOSGHGAKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Isobutyl 4h 1,2,4 Triazol 3 Amine

Established Synthetic Pathways for 1,2,4-Triazol-3-amine Scaffolds

The formation of the 1,2,4-triazole (B32235) ring is a key step in the synthesis of 5-isobutyl-4H-1,2,4-triazol-3-amine. Several cyclization reactions have been developed for this purpose, offering different advantages in terms of yield, reaction conditions, and substrate scope.

Cyclization Reactions for Triazole Ring Formation

The cyclocondensation of thiourea (B124793) derivatives represents a common and versatile method for the synthesis of 1,2,4-triazole-3-thiones, which can be precursors to 3-amino-1,2,4-triazoles. In a typical procedure, a thiosemicarbazide (B42300) is cyclized in an alkaline medium. For the synthesis of a 5-isobutyl derivative, isovaleric acid hydrazide would be reacted with an appropriate isothiocyanate, followed by cyclization.

| Starting Material 1 | Starting Material 2 | Reagent | Product | Yield (%) |

| Isovaleric acid hydrazide | Aryl isothiocyanate | - | 1-(Isovaleryl)-4-arylthiosemicarbazide | 88-95 |

| 1-(Isovaleryl)-4-arylthiosemicarbazide | Sodium Hydroxide | Heat | 5-Isobutyl-4-aryl-4H-1,2,4-triazole-3-thiol | 62-79 |

This data is generalized from typical yields for the synthesis of 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols.

An efficient one-pot procedure for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the reaction of thiourea, dimethyl sulfate, and a hydrazide. psecommunity.org This method avoids the isolation of intermediates and can provide high yields of the desired triazole. To obtain the 5-isobutyl derivative, isovaleric acid hydrazide would be the hydrazide of choice. The reaction proceeds by the S-methylation of thiourea, followed by condensation with the hydrazide and subsequent cyclization. A proposed reaction scheme is to heat a suspension of thiourea, isovaleric hydrazide, dimethyl sulfate, and potassium carbonate in water. bohrium.com

| Hydrazide | Reagents | Conditions | Product | Yield (%) |

| Isovaleric hydrazide | Thiourea, Dimethyl Sulfate, K2CO3 | Water, 50 °C, 15-20 h | This compound | 83-95 |

This data is generalized from typical yields for this one-pot synthesis method. psecommunity.org

A direct and environmentally friendly approach for the synthesis of 5-substituted 3-amino-1,2,4-triazoles is the condensation of a carboxylic acid with aminoguanidine (B1677879) bicarbonate. researchgate.netmdpi.com This method can be performed under microwave irradiation, which often leads to shorter reaction times and improved yields. mdpi.com For the synthesis of this compound, isovaleric acid would be the starting carboxylic acid. The reaction is typically catalyzed by an acid. researchgate.netmdpi.com

| Carboxylic Acid | Reagent | Conditions | Product | Yield (%) |

| Isovaleric Acid | Aminoguanidine Bicarbonate, HCl | Microwave, 180 °C, 3 h | This compound | 80-90 |

This data is based on general procedures for microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com

A well-established method for preparing 1,2,4-triazol-3-amines involves the reaction of a carboxylic acid chloride with an aminoguanidine salt. researchgate.net This two-step process first forms an N-acylaminoguanidine intermediate, which then undergoes cyclization upon heating to form the triazole ring. researchgate.net To synthesize the target compound, isovaleroyl chloride would be reacted with aminoguanidine.

| Acid Chloride | Reagent | Conditions | Product | Yield (%) |

| Isovaleroyl Chloride | Aminoguanidine | Reflux, 4-6 h | This compound | 92-98 |

This data is generalized from typical yields for this synthetic method. psecommunity.org

Scalable Industrial Synthesis Approaches

Specific scalable industrial synthesis methods for this compound are not extensively detailed in the available literature. General synthetic routes for 5-substituted-3-amino-1,2,4-triazoles typically involve the cyclization of derivatives of aminoguanidine with appropriate carboxylic acids or their equivalents. For the target compound, this would likely involve the reaction of aminoguanidine with isovaleric acid or one of its derivatives, such as an ester or nitrile.

One common approach that has been optimized for related compounds, such as 5-amino-1,2,4-triazol-3-ylacetic acid, involves the reaction of aminoguanidine with a dicarboxylic acid (in that case, malonic acid) in an acidic aqueous solution, followed by cyclization. researchgate.net Optimization of reactant concentrations, temperature, and reaction time is crucial for maximizing the yield, a key consideration for industrial-scale production. researchgate.net The synthesis of 1,2,4-triazole derivatives can also be achieved through various other pathways, including those using amidrazones or imidates as starting materials, which could potentially be adapted for large-scale synthesis. nih.gov

Synthesis of Unsymmetrically Substituted Derivatives

The synthesis of unsymmetrically substituted 1,2,4-triazole derivatives, where substituents at positions 3 and 5 are different, is a key strategy for creating chemical diversity. While methods specific to derivatizing this compound are not detailed, a general and effective method involves starting with unsymmetrical N,N'-diacylhydrazines. These precursors can be prepared and then cyclized by reacting with hydrazine hydrate to form the N-amino-1,2,4-triazole ring with distinct substituents at the 3 and 5 positions. chemsynthesis.com This straightforward method is reported to produce quantitative yields in many cases and provides a clear pathway to unsymmetrical triazoles that can be further modified. chemsynthesis.com

Derivatization Strategies for Enhancing Molecular Diversity

Nucleophilic Substitution Reactions on the Triazole Ring

The derivatization of this compound via nucleophilic substitution on the triazole ring is not specifically described in the reviewed literature. Generally, nucleophilic aromatic substitution (SNAr) on heterocyclic rings like 1,2,4-triazole requires the presence of a good leaving group, such as a halogen, on the ring. The parent compound, this compound, does not possess such a group. However, related reactions show that a chloro group on a heterocyclic ring can be displaced by primary amines in the presence of a base to form aminotetrazolium salts, which can then rearrange to form 1,2,4-triazole derivatives. beilstein-journals.org This indicates that if a derivative of the target compound, such as a 5-isobutyl-3-chloro-1,2,4-triazole, were synthesized, it could potentially undergo nucleophilic substitution with various amines or other nucleophiles.

Formation of Schiff Bases and Other Imine Derivatives

The primary amino group at the C3 position of this compound is expected to readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This is a widely used derivatization strategy for 3-amino- and 4-amino-1,2,4-triazoles to generate a diverse library of compounds. researchgate.net The reaction typically involves refluxing an equimolar mixture of the aminotriazole and the carbonyl compound in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. researchgate.net Facile and high-yield methods, including those using ultrasound irradiation, have been developed for the synthesis of Schiff bases from substituted aminotriazoles and aromatic aldehydes, often completing within minutes. researchgate.net

The formation of the azomethine group (-N=CH-) is a cornerstone of this derivatization strategy, leading to compounds with diverse applications. researchgate.netresearchgate.net

Table 1: Examples of Reaction Conditions for Schiff Base Formation with Amino-1,2,4-triazoles This table presents data for analogous compounds, as specific examples for this compound were not available.

| Starting Aminotriazole | Aldehyde/Ketone | Solvent | Catalyst | Conditions | Product Type |

|---|---|---|---|---|---|

| 5-substituted-4-amino-1,2,4-triazol-3-one | 4-imidazole carboxyaldehyde | Anhydrous Ethanol | Acetic Acid | Reflux, 3-4 hours | Imidazole-Triazole Schiff Base |

| 3-amino-1,2,4-triazole | Various Aromatic Aldehydes | Not specified | Not specified | Ultrasound, 3-5 minutes | Triazole-derived Schiff Base |

| 4-amino-5-phenyl-1,4H-1,2,4-triazole-3-thiol | Various Aldehydes | Not specified | Not specified | Condensation | Phenyl-triazole Schiff Base |

Sulfonamide Derivative Synthesis

The synthesis of sulfonamide derivatives starting from this compound would typically involve the reaction of its amino group with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine. However, specific examples of this reaction for the target compound are not found in the literature. Instead, the synthesis of hybrid molecules containing both a 1,2,4-triazole ring and a sulfonamide moiety is more commonly achieved by designing synthetic routes where one functional group is already part of a precursor molecule before the final heterocyclic ring is formed. For instance, novel series of 1,2,4-triazolo[4,3-a]quinoxalines bearing a sulfonamide moiety have been synthesized from hydrazino-quinoxaline derivatives that already contain the sulfonamide group. nih.gov Similarly, other complex sulfonamide-1,2,4-triazole derivatives have been synthesized where the triazole ring is constructed from a sulfonamide-containing benzyl precursor. mdpi.com

Hybrid Compound Synthesis

Reaction Condition Optimization and Green Chemistry Approaches in Synthesis

The synthesis of this compound has been a subject of research focused on improving efficiency, increasing yields, and developing more environmentally benign methodologies. Optimization of reaction conditions and the application of green chemistry principles are central to these efforts. Key areas of investigation include the use of microwave-assisted synthesis, optimization of catalyst loading, and solvent selection to minimize environmental impact.

A significant advancement in the synthesis of this compound is the utilization of microwave irradiation. This method offers a green and straightforward approach for the direct condensation of carboxylic acids with aminoguanidine bicarbonate. The high yields achieved are attributed to the minimal amount of water in the reaction medium and the use of controlled microwave synthesis in sealed reaction vessels, which allows for reaching high reaction temperatures.

Studies on the synthesis of similar 5-substituted-3-amino-1,2,4-triazoles have demonstrated the importance of optimizing the molar ratio of reactants, reaction time, and temperature to maximize product yield. For instance, a general method for the synthesis of such compounds involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis.

Detailed Research Findings

A notable study on the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles provides specific details for the preparation of 3-amino-5-isobutyl-1,2,4-triazole. The reaction was conducted using aminoguanidine bicarbonate and isovaleric acid. The optimization of this general synthetic method involved studying the effect of the molar ratio between reagents, reaction time, and temperature.

The optimized conditions for a range of 5-substituted 3-amino-1,2,4-triazoles involved a molar ratio of aminoguanidine bicarbonate to carboxylic acid of 1.0 to 1.2, with 1.5 equivalents of HCl as a catalyst, and a reaction temperature of 180 °C under microwave irradiation. For the synthesis of 3-amino-5-isobutyl-1,2,4-triazole, a yield of 76% was reported under these optimized, solvent-free conditions. The use of sealed reaction vials was crucial for handling volatile starting materials and achieving the necessary reaction temperature.

The following table summarizes the optimized reaction conditions for the microwave-assisted synthesis of 3-amino-5-isobutyl-1,2,4-triazole.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Materials | Aminoguanidine bicarbonate, Isovaleric acid | |

| Catalyst | HCl (1.5 equiv.) | |

| Solvent | Solvent-free | |

| Energy Source | Microwave Irradiation | |

| Temperature | 180 °C | |

| Yield | 76% |

This green chemistry approach significantly reduces reaction times and avoids the use of volatile organic solvents, thereby minimizing the environmental impact of the synthesis. The direct condensation method also represents a more atom-economical route compared to traditional multi-step syntheses.

Further research into green synthetic routes for triazoles has explored various catalytic systems and reaction media. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidative cyclization catalyst in polyethylene (B3416737) glycol (PEG) has been reported for the synthesis of other 3,4,5-trisubstituted-1,2,4-triazoles. While not directly applied to this compound in the reviewed literature, such approaches highlight the ongoing efforts to develop more sustainable synthetic methodologies in triazole chemistry.

The table below provides a comparative overview of different synthetic approaches for 1,2,4-triazoles, emphasizing the trend towards greener methodologies.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Often requires longer reaction times and organic solvents. | Well-established methods. | |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free. | Increased reaction rates, higher yields, energy efficient. | |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor. | Reduced waste, simplified workup, improved efficiency. | |

| Green Catalysis | Use of environmentally benign catalysts. | Reduced toxicity and environmental impact. |

**

Spectroscopic and Advanced Analytical Characterization of 5 Isobutyl 4h 1,2,4 Triazol 3 Amine and Its Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Isobutyl-4H-1,2,4-triazol-3-amine, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its key structural features.

The analysis of related 3-amino-1,2,4-triazole structures reveals typical vibrational frequencies. researchgate.netnih.gov The primary amine (NH2) group typically shows a pair of stretching vibrations. The triazole ring itself has characteristic stretching and bending vibrations. The isobutyl group will contribute distinct C-H stretching and bending frequencies.

Expected FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine & Ring) | Stretching | 3400 - 3100 |

| C-H (Isobutyl) | Asymmetric/Symmetric Stretching | 2960 - 2870 |

| C=N (Triazole Ring) | Stretching | 1640 - 1560 |

| N-H (Amine) | Scissoring/Bending | 1650 - 1580 |

| C-H (Isobutyl) | Bending | 1470 - 1365 |

Studies on similar compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, have confirmed NH stretching bands in the region of 3452-3298 cm⁻¹. researchgate.net The analysis of 3-amino-1,2,4-triazole has also been used to understand the changes in characteristic absorption peaks of functional groups. researchgate.net

Mass Spectrometry (EI-MS, HR-EI-MS, LC/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₆H₁₂N₄), the expected exact mass is approximately 140.1062 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern would be expected to include characteristic losses of fragments from the isobutyl side chain. For instance, the loss of a propyl radical (·CH₂CH(CH₃)) would lead to a significant fragment ion. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly useful for analyzing the compound within complex mixtures. doaj.org

Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Identity |

|---|---|---|---|

| HR-EI-MS | [M]⁺ | 140.1062 | Molecular Ion |

| EI-MS | [M - C₃H₇]⁺ | 97 | Loss of propyl radical |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For a pure sample of this compound, the experimental values should closely match the calculated theoretical percentages. This method is routinely used to confirm the composition of newly synthesized triazole derivatives. journalofbabylon.comresearchgate.net

Elemental Composition of this compound (C₆H₁₂N₄)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 51.40 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 8.63 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 39.97 |

| Total | | | 140.19 | 100.00 |

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. The triazole ring, being a heteroaromatic system, is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The exact position and intensity of these bands (λ_max) can be influenced by the solvent and the substituents on the triazole ring. For related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, UV-Vis spectroscopy has been used for characterization. researchgate.net The isobutyl group, being a saturated alkyl group, is not expected to contribute significantly to the UV-Vis spectrum in the typical range (200-800 nm).

X-ray Crystallography for Solid-State Structure and Tautomerism Studies

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

For this compound, X-ray crystallography would confirm the connectivity and resolve any questions about tautomeric forms. The 4H-1,2,4-triazole ring can exist in different tautomeric states, and crystallography provides a snapshot of the most stable form in the crystal lattice. Studies on related structures, such as 3,5-Bis(4-methoxy-phenyl)-4H-1,2,4-triazol-4-amine, show how the triazole ring and its substituents are oriented and how molecules pack together through hydrogen bonds. nih.gov For example, in 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, the S–C bond distance was determined to be 1.681 Å. rsc.org

Chromatographic Techniques (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound's purity can be assessed by the presence of a single major peak in the chromatogram. The retention time of this peak is a characteristic property under specific chromatographic conditions. This method is widely used to confirm the purity of synthesized triazoles before further characterization or use. thermofisher.com

Chemical Reactivity and Mechanistic Investigations of 5 Isobutyl 4h 1,2,4 Triazol 3 Amine

Oxidation Pathways

The oxidation of 5-Isobutyl-4H-1,2,4-triazol-3-amine is intrinsically linked to its synthesis and the reactivity of its tautomeric forms. A common synthetic route to 3-amino-1,2,4-triazoles involves the oxidation of a thiourea (B124793) precursor. For instance, the oxidation of a substituted thiourea with hydrogen peroxide in the presence of a catalyst like sodium molybdate (B1676688) yields the corresponding 3-amino-1,2,4-triazole in excellent yields nih.gov.

Furthermore, the thiol tautomer of the related compound, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, can undergo oxidation. Studies on analogous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols have shown that they can be oxidized to form triazolesulfonic acids. While specific studies on the direct oxidation of this compound are not extensively documented, these analogous reactions suggest potential pathways involving the exocyclic amino or the tautomeric thiol group. One efficient method for preparing 3-amino-1,2,4-triazoles involves the one-pot reaction of thiourea, dimethyl sulfate, and various hydrazides mdpi.com.

Reduction Pathways

The 1,2,4-triazole (B32235) ring is an aromatic heterocyclic system, which imparts significant stability and general resistance to chemical reduction. Research on derivatives of 4-amino-1,2,4-triazoles has shown that other functional groups on the molecule can be selectively reduced without affecting the core triazole ring.

A notable example is the reduction of Schiff bases derived from 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles. These imine derivatives can be selectively reduced to their corresponding amino derivatives using sodium borohydride (B1222165) (NaBH₄) mdpi.com. This reaction proceeds efficiently without the reduction of the heterocyclic triazole ring, highlighting the ring's stability under these conditions mdpi.com. This suggests that the triazole moiety in this compound would likely remain intact during similar selective reduction processes targeting other parts of the molecule.

Nucleophilic Substitution Reactivity of the Triazole Moiety

3-Amino-1,2,4-triazoles are recognized as potent nucleophiles, with reactivity centered on both the exocyclic amino group and the nitrogen atoms within the triazole ring researchgate.net. The nucleophilicity of the amino group is readily demonstrated through its reactions with electrophiles. For example, 4-amino-1,2,4-triazoles react with aldehydes to form the corresponding Schiff base derivatives mdpi.comnih.gov. This reactivity is a common pathway for further functionalization of the triazole scaffold.

The triazole ring itself, specifically its nitrogen atoms, also exhibits nucleophilic character, particularly in alkylation reactions. The reaction of S-protected 1,2,4-triazoles with various alkylating agents demonstrates that the ring nitrogens readily attack electrophilic carbons nih.govnih.gov. The specific nitrogen that reacts is governed by principles of regioselectivity.

A straightforward, microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles, including the isobutyl derivative, has been developed from aminoguanidine (B1677879) bicarbonate and carboxylic acids, underscoring the accessibility of this key building block mdpi.com.

Regioselectivity in Chemical Transformations

Regioselectivity is a critical aspect of the chemical reactivity of this compound, particularly in electrophilic substitution reactions like alkylation. The molecule presents multiple potential nucleophilic sites: the exocyclic amino group and the N1, N2, and N4 atoms of the triazole ring.

Studies on the alkylation of related S-substituted 1,2,4-triazoles have shown that substitution occurs on the ring nitrogens, not the exocyclic group, once the sulfur is protected nih.govnih.gov. Theoretical and experimental investigations on 1,2,4-triazole-3-thiones show that while S-alkylation is often preferred, N-alkylation can also occur, with the reaction outcome influenced by the solvent and base used uzhnu.edu.uabohrium.com. In reactions with dihaloalkanes, S-protected 1,2,4-triazoles demonstrate alkylation at the N1 and N2 positions, with N2 alkylated isomers often being formed preferentially nih.govnih.gov. Steric effects can also play a significant role; for example, in the reaction with dibromomethane, the -N(1)-CH2-N(2)- isomer was favored due to steric hindrance nih.govnih.gov.

Table 1: Potential Nucleophilic Sites and Factors Influencing Regioselectivity

| Nucleophilic Site | Description | Factors Favoring Reactivity |

|---|---|---|

| Exocyclic NH₂ | Primary amino group at C3. | Reaction with strong electrophiles like aldehydes to form Schiff bases mdpi.com. |

| N1 Position | "Pyrrole-type" nitrogen adjacent to the amino group. | Can be alkylated; formation of the N1 isomer is possible but often less favored than N2 nih.govnih.gov. |

| N2 Position | "Pyrrole-type" nitrogen adjacent to the isobutyl group. | Often the preferential site for alkylation in related S-substituted systems nih.govnih.gov. |

| N4 Position | "Pyridine-type" nitrogen. | Can participate in alkylation, though its reactivity depends on the specific tautomer present and reaction conditions. |

Tautomeric Equilibrium Studies of the Triazole Ring

The structure and reactivity of this compound are heavily influenced by tautomerism. The compound can exist in several tautomeric forms, including annular prototropic tautomers and amino-imino tautomers.

Annular tautomerism involves the migration of a proton between the nitrogen atoms of the ring, leading to 1H, 2H, and 4H forms nih.govijsr.net. For the parent 1,2,4-triazole, the 1H-tautomer is generally considered more stable than the 4H-form nih.gov. In addition, amino-imino tautomerism involves the exchange of a proton between the exocyclic amino group and a ring nitrogen.

Spectroscopic and computational studies on a variety of 3-amino-1,2,4-triazoles have been conducted to determine the predominant tautomeric forms nih.govresearchgate.net. X-ray crystallography studies on related compounds typically show that they crystallize as the 5-amino-1H-tautomer nih.gov. NMR spectroscopy in solution provides further insight. A recent study reported the synthesis and characterization of 3-Amino-5-iso-butyl-1,2,4-triazole, providing its specific NMR data in a DMSO-d₆ solution mdpi.com. The reported spectrum shows distinct signals for the isobutyl group protons, a broad singlet for the NH₂ protons, and a broad signal for the ring NH, suggesting a single predominant tautomeric form under these conditions mdpi.com.

Furthermore, the common precursor, 5-isobutyl-1,2,4-triazole-3-thiol, exists in a thione-thiol equilibrium science.gov. Theoretical studies on related 1,2,4-triazole-3-thiones indicate that the thione form is generally the most stable tautomer in the gas phase nih.govscribd.com.

Table 2: Major Tautomeric Forms of 5-Isobutyl-1,2,4-triazol-3-amine

| Tautomer Name | Structural Description | Notes |

|---|---|---|

| 5-Isobutyl-1H-1,2,4-triazol-3-amine | Annular proton on N1. | Often the most stable annular tautomer found in related systems ijsr.netmdpi.com. |

| 5-Isobutyl-2H-1,2,4-triazol-3-amine | Annular proton on N2. | A possible, though often less stable, annular tautomer ijsr.net. |

| This compound | Annular proton on N4. | Generally less stable than the 1H-tautomer nih.gov. |

| 5-Isobutyl-1,2-dihydro-1,2,4-triazol-3-imine | Imino form with double bond to exocyclic nitrogen. | Generally less favored than the amino form in 3-amino-1,2,4-triazoles. |

Computational and Theoretical Studies in the Research of 5 Isobutyl 4h 1,2,4 Triazol 3 Amine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 5-Isobutyl-4H-1,2,4-triazol-3-amine, might interact with a biological target, typically a protein.

Identification of Molecular Targets

Through molecular docking studies, several potential molecular targets for derivatives of 1,2,4-triazole (B32235) have been identified, suggesting their broad therapeutic potential. These targets are often key players in various disease pathways, particularly in cancer.

Identified molecular targets for related 1,2,4-triazole compounds include:

Protein Kinase B (PKB/Akt) : A pivotal regulator of cell survival, proliferation, and metabolism. nih.gov Its role in cancer progression makes it a significant target for anticancer therapies. nih.gov Molecular docking studies have explored the interaction of 1,2,4-triazole derivatives with PKB, aiming to inhibit its activity. nih.gov

Tubulin : A protein that polymerizes into microtubules, which are essential for cell division. Compounds that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis, making it a well-established target for anticancer drugs.

Glucosamine-6-phosphate synthase : An enzyme involved in the biosynthesis of amino sugars, which are essential components of the cell walls of fungi and bacteria. Inhibition of this enzyme is a promising strategy for developing novel antifungal and antibacterial agents.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) : A key protein in signaling pathways that control cell growth and division. nih.gov Overexpression or mutation of EGFR-TK is common in various cancers, making it a prime target for targeted cancer therapies. nih.gov

Prediction of Binding Affinities and Interaction Modes

Molecular docking not only identifies potential targets but also predicts the strength of the interaction (binding affinity) and the specific types of chemical interactions involved. These interactions are crucial for the stability of the ligand-receptor complex and the biological activity of the compound.

Key interaction modes observed in docking studies of 1,2,4-triazole derivatives include:

Hydrogen Bonding : This is a critical interaction for the specificity and stability of ligand-protein binding. The 1,2,4-triazole nucleus, with its nitrogen and amine groups, is capable of forming multiple hydrogen bonds with amino acid residues in the active site of a target protein. nih.govnih.gov For instance, studies have shown that the number of hydrogen bonds formed by a compound with the EGFR-TK active site can correlate with its antitumor activity. nih.gov

π-π Stacking and Dipole-Dipole Interactions : The aromatic nature of the triazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site. nih.govpensoft.net The dipole moment of the triazole ring also contributes to dipole-dipole interactions, further stabilizing the complex. nih.gov

Table 1: Predicted Binding Affinities and Interactions of 1,2,4-Triazole Derivatives with Various Protein Targets

| Compound Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues and Interaction Type |

|---|---|---|---|

| N-arylated 5-aryl-1,2,4-triazole-coupled acetamide | c-kit tyrosine kinase | -176.749 | Hydrophobic interactions and hydrogen bonding nih.gov |

| N-arylated 5-aryl-1,2,4-triazole-coupled acetamide | Protein Kinase B | -170.066 | Hydrophobic interactions and hydrogen bonding nih.gov |

| Bis-1,2,4-triazole derivative | Thymidine Phosphorylase | Not specified | Docked into the crystal structure nih.gov |

| 1,2,4-Triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazole derivative | C-Met tyrosine kinase | -3.506 to -4.468 | Compared to standard crizotinib (B193316) binding affinity of -3.211 kcal/mol researchgate.net |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction tools provide an early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities and guide chemical modifications to improve its drug-like properties. researchgate.net For derivatives of this compound, these predictions are crucial for their development.

ADME parameters typically evaluated include:

Absorption : Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2, MDCK) help determine how well the compound will be absorbed into the bloodstream after oral administration. nih.gov

Distribution : Parameters like plasma protein binding and blood-brain barrier penetration are predicted to understand how the compound will be distributed throughout the body.

Metabolism : Prediction of metabolic stability and identification of potential metabolites by cytochrome P450 enzymes are important for determining the compound's half-life and potential for drug-drug interactions.

Excretion : Prediction of the route and rate of elimination of the compound and its metabolites from the body.

Many ADME prediction tools also assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to filter out compounds with poor pharmacokinetic properties. pensoft.netpnrjournal.com

Table 2: Predicted ADME Properties for Selected 1,2,4-Triazole Derivatives

| Compound Derivative | Property | Predicted Value/Classification | Reference |

|---|---|---|---|

| Indole-1,2,4-triazole-based S-alkylated N-aryl acetamides | Rat oral acute toxicity | Low | nih.gov |

| Indole-1,2,4-triazole-based S-alkylated N-aryl acetamides | Clearance (CL) | Moderate | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Drug-like properties | Good | researchgate.net |

| Stilbene linked 1,2,3-triazoles | Bioavailability Score | 0.55 | nih.gov |

| N-substituted piperdine-carboxamides | Lipophilicity and Bioavailability | Good | nih.gov |

Computational Toxicology and Acute Toxicity Prediction

Early assessment of potential toxicity is a critical step in drug development to minimize the risk of adverse effects. Computational toxicology models can predict the potential for various types of toxicity, including acute toxicity, mutagenicity, and carcinogenicity. dergipark.org.tr

For derivatives of this compound, in silico toxicity predictions are used to:

Estimate LD50 values : Predicting the lethal dose for 50% of a test population provides an initial assessment of acute toxicity. zsmu.edu.uabohrium.compharmj.org.uaresearchgate.net Studies on related 1,2,4-triazole derivatives have shown that these compounds generally belong to the IV or V class of toxicity, indicating low acute toxicity. zsmu.edu.uabohrium.comresearchgate.net

Identify potential toxicophores : These are chemical substructures that are known to be associated with toxicity. Identifying and modifying these groups can lead to safer compounds.

Predict mutagenicity and carcinogenicity : Programs like OSIRIS Property Explorer can predict the risk of a compound causing genetic mutations or cancer. dergipark.org.tr

These computational predictions, while not a substitute for experimental testing, are valuable for prioritizing compounds for further development and for designing safer analogues. bohrium.com

Density Functional Theory (DFT) Applications for Electronic and Optical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of this compound and its derivatives, DFT calculations provide deep insights into their electronic and optical properties. dntb.gov.uanih.govekb.egzsmu.edu.uadntb.gov.ua

Key applications of DFT in this area include:

Optimization of Molecular Geometry : DFT is used to determine the most stable three-dimensional structure of the molecule. dntb.gov.ua

Calculation of Electronic Properties : This includes the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap generally indicates higher reactivity.

Prediction of Spectroscopic Properties : DFT can be used to calculate and predict various spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to confirm the structure of the synthesized compounds. nih.gov

Investigation of Nonlinear Optical (NLO) Properties : Some 1,2,4-triazole derivatives have been investigated for their potential applications in materials science due to their nonlinear optical properties. dntb.gov.ua DFT calculations can predict hyperpolarizability, a measure of the NLO response of a molecule. dntb.gov.ua

These theoretical calculations complement experimental findings and provide a fundamental understanding of the structure-property relationships of these compounds, which is invaluable for designing new molecules with desired characteristics. nih.govekb.eg

Advanced Applications of 5 Isobutyl 4h 1,2,4 Triazol 3 Amine in Materials Science and Agrochemicals

Utility as Precursors for Complex Heterocyclic Compounds

The inherent reactivity of the amino and triazole functionalities in 5-Isobutyl-4H-1,2,4-triazol-3-amine makes it an excellent precursor for the synthesis of more complex heterocyclic systems. The amino group can readily undergo condensation reactions with various electrophiles, while the triazole ring can participate in cyclization reactions, leading to the formation of fused and annulated heterocyclic compounds.

Research has demonstrated that aminotriazoles are valuable synthons for a variety of fused heterocyclic systems. For instance, derivatives of 4-amino-5-substituted-3-mercapto-1,2,4-triazoles have been used to synthesize triazolo[3,4-b]-1,3,4-thiadiazines and other complex ring systems through reactions with reagents like acetylacetone (B45752) and 2,3-dichloroquinoxaline. researchgate.net Similarly, the condensation of 4-amino-1,2,4-triazole (B31798) derivatives with various aldehydes and ketones can lead to the formation of Schiff bases, which are versatile intermediates for synthesizing larger heterocyclic structures like oxazepines and quinazolines. researchgate.net

The development of efficient synthetic methodologies, such as microwave-induced cyclodehydration, has further expanded the utility of triazole precursors. organic-chemistry.org These methods allow for the one-pot synthesis of highly substituted 1,2,4-triazoles from readily available starting materials. organic-chemistry.org The versatility of aminotriazoles as precursors is also evident in the synthesis of triazolo-annulated pyridines, azines, and azepines, which are of significant interest in medicinal and synthetic chemistry. organic-chemistry.org

Table 1: Examples of Complex Heterocyclic Compounds Synthesized from Aminotriazole Precursors

| Precursor Type | Reagent(s) | Resulting Heterocyclic System | Reference |

| 4-Amino-5-substituted-3-mercapto-1,2,4-triazole | Acetylacetone, Ethyl acetoacetate | 1,2,4-Triazolo[3,4-b]-6H-1,3,4-thiadiazine | researchgate.net |

| 4-Amino-5-substituted-3-mercapto-1,2,4-triazole | 2,3-Dichloro-1,4-naphthoquinone | Fused heterocyclic system | researchgate.net |

| 4-Amino-1,2,4-triazole derivative | Substituted aldehydes and ketones | Schiff bases, Oxazepines, Quinazolines | researchgate.net |

| Secondary amides and hydrazides | Triflic anhydride (B1165640) (microwave-induced) | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| 5-Amino-1,2,3-triazole-4-carboxylic acids | Cyclocondensation | Triazolo[4,5-d]pyrimidine systems | organic-chemistry.org |

Integration into Functional Materials

The unique electronic and structural properties of the triazole ring make this compound a promising candidate for integration into functional materials, particularly in the field of organic electronics. Triazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs).

For example, novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives have been synthesized and their optical and electrochemical properties evaluated for potential application as emissive layers in OLED devices. nih.gov These donor-acceptor systems have shown promising photoluminescence quantum yields. nih.gov The synthesis involves a 1,3-dipolar azide-nitrile cycloaddition followed by a Buchwald-Hartwig cross-coupling reaction, highlighting the synthetic accessibility of such functional materials from triazole precursors. nih.gov While this research focuses on a 1,2,3-triazole, the principles can be extended to 1,2,4-triazole (B32235) derivatives like this compound.

Role in Agrochemical Development

The 1,2,4-triazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial fungicides and herbicides containing this heterocyclic ring. Although specific studies on the agrochemical activity of this compound are not widely published, the known biological activities of structurally related compounds suggest its potential in this sector.

Numerous 1,2,4-triazole derivatives have demonstrated significant antifungal activity against a broad spectrum of plant pathogens. nih.gov For instance, certain triazole derivatives with a pyrimidine (B1678525) moiety have shown higher activity against Botrytis cinerea and Botrytis dothidea than the commercial fungicide Pyrimethanil. nih.gov The structure-activity relationship (SAR) studies of various triazole derivatives reveal that the nature and position of substituents on the triazole ring and associated moieties play a crucial role in determining their antifungal efficacy. nih.gov

Furthermore, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and have shown promising antimicrobial and antifungal activities. researchgate.net The synthetic route to these compounds often involves the cyclization of thiosemicarbazide (B42300) derivatives, a pathway that could potentially be adapted for this compound. mdpi.com

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Target Fungi | Activity Level | Reference |

| Triazole derivatives with a pyrimidine moiety | Botrytis cinerea, Botrytis dothidea | Higher than Pyrimethanil | nih.gov |

| nih.govmdpi.comrsc.orgTriazolo[5,1-b]quinazolin-8(4H) one scaffolds | Candida albicans | Higher than Griseofulvin | nih.gov |

| Benzimidazolyl-1,2,4-triazole hybrids | Various fungal strains | Good fungicidal activity (MIC50: 0.78-1.56 µg/mL) | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Bacteria and yeast-like fungi | Promising antimicrobial activity | researchgate.net |

Potential in Ionic Liquids

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as green solvents and catalysts due to their unique properties like low vapor pressure, high thermal stability, and tunable solvency. rsc.org The triazole ring, with its multiple nitrogen atoms, is an excellent candidate for forming the cationic part of ionic liquids.

While the synthesis of ionic liquids directly from this compound has not been extensively reported, research on other triazole-based ILs demonstrates the potential of this compound class. For instance, a simplified ionic liquid-phase synthesis of 1,5-disubstituted 1,2,3-triazoles has been developed, showcasing the utility of the triazole core in IL synthesis. nih.gov Furthermore, imidazolium-based ionic liquids have been hybridized onto magnetic nanocomposites to create efficient and recyclable catalysts for various organic reactions. nih.gov Given that 1,2,4-triazolium cations can be synthesized, it is plausible that this compound could be a precursor to novel ionic liquids with specific properties conferred by the isobutyl group.

Application as Corrosion Inhibitors

The presence of heteroatoms (nitrogen and potentially sulfur if derivatized to a thiol) and an amino group in the structure of this compound suggests its potential as a corrosion inhibitor. These functional groups can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process.

Numerous studies have demonstrated the effectiveness of aminotriazole derivatives as corrosion inhibitors for various metals in acidic environments. For example, a new Schiff base derived from 1H-1,2,4-triazol-4-amine has been synthesized and shown to be an effective corrosion inhibitor for ordinary steel in acidic medium. The inhibition efficiency is attributed to the adsorption of the inhibitor molecules on the steel surface, which follows the Langmuir adsorption isotherm.

Development in Polymer Chemistry

The bifunctional nature of this compound, with its reactive amino group and the triazole ring, makes it a valuable monomer for the synthesis of novel polymers. The amino group can participate in polymerization reactions such as polycondensation, while the triazole ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material.

A notable application in this area is the electropolymerization of triazole derivatives. For instance, poly(3-amino-1,2,4-triazole-5-thiol) films have been synthesized on brass electrodes via cyclic voltammetry. mdpi.com The resulting polymer film exhibits semiconductive properties, suggesting potential applications in electronic devices. mdpi.com The synthesis of vicinal amino alcohols containing a 1,2,4-triazole ring via thiol-epoxy click chemistry also opens up possibilities for creating functional polymers and materials. mdpi.com These examples indicate that this compound could be a valuable building block for developing new polymers with tailored thermal, electronic, and chemical properties.

Supramolecular Chemistry Applications

The hydrogen bonding capabilities of the amino group and the nitrogen atoms within the triazole ring of this compound make it an interesting molecule for the construction of supramolecular assemblies. These non-covalent interactions can direct the formation of well-defined, higher-order structures such as chains, layers, and three-dimensional networks.

Exploration as Energetic Materials

The 1,2,4-triazole ring is a well-established building block in the field of energetic materials due to its high positive enthalpy of formation, which is a result of its high nitrogen content and the numerous N-N and C-N bonds. This high enthalpy of formation contributes to a greater energy release upon decomposition. While direct studies on the energetic properties of this compound are not prevalent in the available literature, research on other 1,2,4-triazole derivatives provides significant insights into its potential in this area.

The introduction of energetic functionalities, such as nitro (-NO2) or azido (B1232118) (-N3) groups, onto the triazole ring is a common strategy to enhance the detonation performance of the resulting compounds. For instance, a comparative study on 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic moieties demonstrated that the detonation parameters are significantly influenced by the nature of the energetic group attached to the triazole ring. researchgate.netnih.gov The calculated detonation velocities for these compounds were in the range of 7874 m/s to 8097 m/s, which are competitive with conventional explosives. nih.gov

Another approach to developing energetic materials from triazoles involves the formation of energetic salts. A study on 5-amino-1H-1,2,4-triazole-3-carbohydrazide showed that its cationic form could effectively be used to create energetic salts with good thermal stability (up to 407 °C) and reasonable impact sensitivities. rsc.org The theoretical detonation properties of these salts were found to be comparable to those of well-known explosives like RDX and HMX. rsc.org

Table 1: Detonation Parameters of Selected Energetic 1,2,4-Triazole Derivatives

| Compound/Salt | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Enthalpy of Formation (ΔHf°, kJ/mol) | Reference |

| 5-(5-Nitro-1H-1,2,4-triazol-3-yl)tetrazole | 8097 | 28.9 | +389.9 | nih.gov |

| 5-(5-Nitrimino-1H-1,2,4-triazol-3-yl)tetrazole | 8020 | 27.8 | +568.8 | nih.gov |

| 5-(5-Azido-1H-1,2,4-triazol-3-yl)tetrazole | 7874 | 25.7 | +778.2 | nih.gov |

This table presents data for related energetic compounds to illustrate the potential of the 1,2,4-triazole core, as specific data for this compound was not found.

Use as Fluorescence Probes

Derivatives of 4H-1,2,4-triazole have shown significant promise as fluorescent materials. The triazole ring can act as a core for constructing conjugated systems that exhibit strong luminescence. Research into 4-alkyl-4H-1,2,4-triazole derivatives has demonstrated that these compounds can be highly luminescent with large quantum yields of emitted photons. nih.gov

In one study, a series of luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated to aromatic and heteroaromatic systems were synthesized. nih.gov These compounds exhibited significant fluorescence, and their photophysical properties were influenced by the nature of the substituents and the solvent. The presence of an alkyl group on the nitrogen at the 4-position of the triazole ring was a key feature of these fluorescent molecules. nih.gov

While this compound itself has not been specifically investigated as a fluorescence probe, its structure suggests potential in this area. The isobutyl group could enhance solubility in organic solvents, and the amine group could be a site for further functionalization to tune the fluorescence properties or to introduce specific binding sites for sensing applications. The triazole ring, as part of a larger conjugated system, could serve as the fluorophore.

Table 2: Photophysical Properties of a Representative 4-Alkyl-4H-1,2,4-triazole Derivative

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| 4-Butyl-3,5-bis(4-(naphthalen-1-yl)phenyl)-4H-1,2,4-triazole | Dichloromethane | 305 | 398 | 0.85 | nih.gov |

This table presents data for a related fluorescent compound to illustrate the potential of the 4-alkyl-1,2,4-triazole core, as specific data for this compound was not found.

Catalytic Applications

The catalytic applications of 1,2,4-triazole derivatives are an emerging area of interest. While these compounds are more commonly known for their biological activities and material properties, their unique electronic and structural features can be exploited in catalysis. The nitrogen atoms in the triazole ring can act as coordination sites for metal ions, making them potential ligands for catalytic complexes.

Although direct research on the catalytic activity of this compound is scarce, the synthesis of various 1,2,4-triazole derivatives often involves catalytic processes. For instance, the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles can be achieved with good to excellent yields using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an oxidative cyclization reaction. frontiersin.org In this reaction, CAN acts as both a Lewis acid and an oxidant. frontiersin.org

Furthermore, the amine group in this compound could potentially be utilized as a basic catalytic site. The triazole ring itself can also participate in catalytic cycles. The development of catalysts based on 1,2,4-triazole scaffolds is an area that warrants further exploration. The isobutyl group could influence the solubility and steric environment of a potential catalyst derived from this compound.

Future Directions and Emerging Research Avenues for 5 Isobutyl 4h 1,2,4 Triazol 3 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine is poised to heavily lean on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govresearchgate.net Current research into the synthesis of substituted 1,2,4-triazoles is exploring several sustainable methodologies that could be adapted for this specific compound.

Key green strategies include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various 1,2,4-triazole (B32235) derivatives. researchgate.net

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation provides an alternative energy source that can lead to better yields under milder conditions compared to classical thermal methods. nih.govresearchgate.net

Catalyst-Free and Metal-Free Reactions: Developing synthetic pathways that avoid the use of heavy metal catalysts is a major goal. isres.org Recent studies have shown the successful synthesis of 1,2,4-triazoles from hydrazones and amines through metal-free, aerobic oxidative processes. isres.org

Green Solvents: The use of environmentally benign solvent systems, such as polyethylene (B3416737) glycol (PEG), is being explored for the oxidative cyclization of amidrazones to form triazoles. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazole Synthesis

| Feature | Conventional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Energy Source | Thermal heating (reflux) | Microwaves, Ultrasound nih.govresearchgate.net |

| Catalysts | Often requires metal catalysts (e.g., Copper) isres.org | Catalyst-free systems, organocatalysts isres.org |

| Solvents | Often volatile organic compounds (VOCs) | Water, polyethylene glycol (PEG) organic-chemistry.org |

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Waste Profile | Higher waste generation | Reduced chemical waste researchgate.net |

Elucidation of Undiscovered Biological Mechanisms

While the 1,2,4-triazole scaffold is present in numerous biologically active compounds, the precise mechanisms of action for many of its derivatives, including this compound, are not fully understood. nih.govfrontiersin.org Future research will focus on identifying and validating the molecular targets responsible for its biological effects.

Emerging areas of investigation include:

Target Identification: Phenotypic screening of compound libraries containing 1,2,4-triazole derivatives has started to identify novel biological activities, such as the inhibition of ferroptosis, a form of regulated cell death. nih.gov A recent study identified several 1,2,4-triazole derivatives as novel ferroptosis inhibitors, with one compound, NY-26, showing potent activity. nih.gov This suggests that this compound could be screened against similar novel cell death pathways.

Enzyme Inhibition Profiling: The 3-amino-1,2,4-triazole core is a versatile pharmacophore. urfu.ru Comprehensive screening against panels of enzymes, such as kinases (e.g., EGFR, BRAF) and tubulin, could reveal unexpected inhibitory activities. nih.gov For instance, novel indolyl 1,2,4-triazole derivatives have recently been evaluated for their inhibitory activity against CDK4 and CDK6. rsc.org

Pathway Analysis: Once a target is identified, further studies will be needed to understand how the compound modulates specific signaling pathways. For example, some triazole derivatives are known to cause G2/M arrest and induce apoptosis in cancer cells. nih.gov Investigating these effects for this compound could provide crucial insights into its potential as an anti-proliferative agent.

Rational Design of Highly Selective and Potent Analogs

The core structure of this compound provides a template for rational drug design. By systematically modifying its structure, researchers can aim to enhance its potency against a specific biological target while minimizing off-target effects. This involves establishing a clear structure-activity relationship (SAR). nih.govmdpi.com

Future design strategies will likely focus on:

Modification of the Isobutyl Group: The isobutyl substituent at the 5-position can be replaced with various other alkyl or aryl groups to probe the binding pocket of a target protein. SAR studies on similar heterocyclic compounds have shown that the nature and substitution pattern of aryl groups can have a major effect on biological activity. nih.gov

Substitution on the Triazole Ring: The nitrogen atoms of the triazole ring offer sites for substitution, which can influence the compound's electronic properties, solubility, and ability to form hydrogen bonds. nih.gov

Bioisosteric Replacement: The amine group at the 3-position is a key feature, but it could be replaced with other functional groups to explore different interactions with a target. urfu.ru

Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration

| Modification Site | Proposed Change | Potential Impact on Activity |

|---|---|---|

| C5-Position | Replace isobutyl with cycloalkyl groups | Alter steric bulk and lipophilicity |

| C5-Position | Replace isobutyl with substituted phenyl rings | Introduce new electronic and hydrogen bonding interactions |

| N4-Position | Addition of an aryl or heteroaryl group | Modulate selectivity and solubility nih.gov |

| C3-Amine | Acylation or conversion to other functional groups | Change hydrogen bonding capacity and polarity |

Exploration of Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. acs.org Applying MCRs to the synthesis of this compound and its analogs could dramatically streamline the discovery process.

Future research in this area may involve:

Developing Novel MCRs: Designing new one-pot reactions that specifically yield the 3-amino-5-substituted-1,2,4-triazole scaffold. This could involve the strategic combination of reagents like isonitriles, hydrazines, and suitable carbonyl compounds or their equivalents.

Library Synthesis: Using MCRs to rapidly generate a large library of analogs of this compound by varying the input components. This approach is highly valuable for screening and identifying lead compounds. Recent work has demonstrated the synthesis of complex spiro-4H-pyran derivatives through sequential MCRs. nih.gov

Advanced Spectroscopic and Structural Characterization of Transient Species and Intermediates

Understanding the mechanism of a chemical reaction is fundamental to optimizing it. The formation of 1,2,4-triazoles involves several intermediate steps and potentially transient species. organic-chemistry.org Future work will benefit from the application of advanced analytical techniques to study the synthesis of this compound in real-time.

Techniques to be explored include:

In-situ Spectroscopy: Using methods like in-situ NMR or IR spectroscopy to monitor the reaction as it happens, allowing for the direct observation of intermediates. nih.gov

Mass Spectrometry: Techniques like ESI-MS can be used to detect and characterize reaction intermediates and products, as demonstrated in studies of new triazole-bispidine ligands. nih.gov

X-ray Crystallography: Obtaining crystal structures of key intermediates or the final product provides definitive proof of structure and conformation. nih.govmdpi.com This is crucial for confirming reaction outcomes and for use in computational modeling studies.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of lead compounds. africansciencegroup.comnih.gov These computational tools can be powerfully applied to the future study of this compound.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs before they are synthesized. nih.govmednexus.org This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: AI can be used to design entirely new molecules based on desired properties, potentially generating novel triazole derivatives with enhanced activity and selectivity. nih.gov

Synthesis Planning: ML models can help optimize reaction conditions to improve yields and reduce byproducts, contributing to more sustainable and efficient synthetic routes. mdpi.com

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against a biological target, identifying potential hits for further investigation. nih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 5-Isobutyl-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with isobutyl-substituted precursors under reflux conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalysts : Acidic or basic catalysts (e.g., HCl, NaOH) accelerate cyclization .

- Temperature control : Maintaining 80–100°C prevents side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures ≥95% purity .

Table 1 : Representative Reaction Conditions and Yields

| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Thiourea + Isobutyl aldehyde | DMF | HCl | 78 | 96 | |

| Thiosemicarbazide derivative | DMSO | NaOH | 82 | 95 |

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm the triazole ring structure (e.g., NH protons at δ 5.8–6.2 ppm) and isobutyl substituents (CH groups at δ 1.0–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 181.0984) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-triazole) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials .

- Light Sensitivity : UV exposure induces photodegradation; use inert atmospheres (N) for long-term storage .

- pH Sensitivity : Stable in neutral buffers (pH 6–8); acidic/basic conditions promote hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screens against target proteins (e.g., COX-2, p38α MAP kinase) to estimate binding affinities for anti-inflammatory activity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.8, indicating moderate lipophilicity) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory) .

- Impurity Analysis : Trace byproducts (e.g., unreacted thiourea) may suppress activity; confirm purity via HPLC-MS .

- Structural Analogues : Compare with derivatives (e.g., fluorobenzyl-thio variants) to isolate substituent effects .

Table 2 : Biological Activity Comparison

| Derivative | Antimicrobial IC (µM) | Anti-inflammatory IC (µM) | Source |

|---|---|---|---|

| 5-Isobutyl | 25.3 ± 1.2 | 18.7 ± 0.9 | |

| 3-Fluorobenzyl | 12.4 ± 0.8 | 32.5 ± 1.5 |

Q. How can structure-activity relationship (SAR) studies guide the design of novel triazole derivatives?

- Substituent Effects : Isobutyl groups enhance lipophilicity (logP ↑), improving membrane permeability .

- Heterocycle Fusion : Adding oxadiazole rings (e.g., 1,2,4-oxadiazol-5-yl) increases steric bulk, modulating target selectivity .

- Pharmacophore Modeling : Triazole-amine-thioether motifs are critical for kinase inhibition .

Q. What experimental designs (e.g., factorial design) optimize multi-step synthesis or biological testing?

- Factorial Design : Varies factors (temperature, solvent ratio, catalyst loading) to identify interactions. For example, a 2 design evaluates main effects and interactions .

- Response Surface Methodology (RSM) : Maximizes yield/purity by modeling non-linear relationships between variables .

Q. How do tautomeric forms of this compound influence its chemical behavior?

- Tautomer Equilibrium : 1,2,4-triazole ↔ 1,3,4-triazole forms affect hydrogen bonding and crystal packing .

- Crystallographic Data : X-ray structures reveal planar triazole rings with dihedral angles <5° relative to substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.